5-Bromo-1H-imidazole-2-carbonitrile

Overview

Description

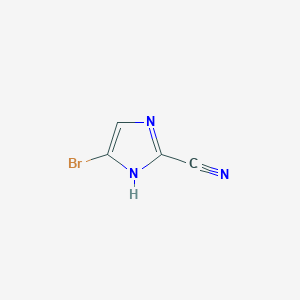

5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions. Key studies demonstrate:

- Mechanistic Insight : The bromine’s electrophilicity is enhanced by electron-withdrawing nitrile, facilitating SNAr reactions. Steric hindrance at position 2 directs substitutions to position 5 .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling, enabling C–C bond formation:

Suzuki-Miyaura Coupling

- Optimization : Microwave-assisted coupling reduces reaction time (30 min vs. 12 h) with comparable yields .

Cyclization Reactions

The nitrile group enables heterocycle formation via cyclocondensation:

| Substrate | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | EtOH, HCl | 2-Aminoimidazo[1,2-a]pyridine-3-carbonitrile | Anticancer lead | |

| Ethylenediamine | KOtBu, THF | Imidazo[4,5-b]pyrazine-2-carbonitrile | Kinase inhibition |

- Key Observation : Cyclization with hydrazine derivatives proceeds regioselectively at the nitrile carbon .

Oxidation

- Nitrile → Carboxylic Acid : H₂O₂, NaOH, 100°C converts the nitrile to 5-bromo-1H-imidazole-2-carboxylic acid (yield: 89%) .

- Imidazole Ring : MnO₂ selectively oxidizes the imidazole ring to imidazolone derivatives under mild conditions .

Reduction

Comparative Reactivity

A reactivity comparison with analogues highlights electronic effects:

Mechanistic Studies

Scientific Research Applications

Chemistry

5-Bromo-1H-imidazole-2-carbonitrile serves as a building block for synthesizing more complex molecules. Its versatility allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Cyclization Reactions : The nitrile group can engage in cyclization to form complex heterocycles.

The compound has been investigated for its potential bioactive properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics:

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | C. albicans (mm) |

|---|---|---|---|---|

| This compound | 15 | 19 | 21 | 19 |

| Streptomycin | 28 | 32 | 31 | 33 |

| Imidil | - | - | - | 34 |

This data suggests that the compound has a competitive profile against standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 µM. In vivo studies further supported these findings, showing suppressed tumor growth in treated mice. The mechanism appears to involve enzyme inhibition and disruption of cellular processes .

Medicinal Chemistry

This compound is explored for its therapeutic potential, including:

- Antimicrobial Agents : Its derivatives are being studied for broad-spectrum antimicrobial activity.

- Anticancer Agents : The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapies.

Antimicrobial Studies

A study highlighted that imidazole derivatives possess broad-spectrum antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

Anticancer Studies

Recent investigations into imidazole derivatives have shown enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.31 µM against adenocarcinoma cells, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-1H-imidazole-2-carbonitrile

- 5-Fluoro-1H-imidazole-2-carbonitrile

- 5-Iodo-1H-imidazole-2-carbonitrile

Uniqueness

5-Bromo-1H-imidazole-2-carbonitrile is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions not possible with other halogenated imidazoles. This makes it a versatile compound for synthetic chemistry and various applications .

Biological Activity

5-Bromo-1H-imidazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is synthesized through the cyclization of amido-nitriles, typically involving the reaction of 4-bromo-1,2-diaminobenzene with cyanogen bromide under basic conditions. This compound features a bromine atom and a nitrile group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones. A comparative study is summarized in the table below:

| Compound | E. coli (mm) | P. aeruginosa (mm) | B. subtilis (mm) | C. albicans (mm) |

|---|---|---|---|---|

| This compound | 15 | 19 | 21 | 19 |

| Streptomycin | 28 | 32 | 31 | 33 |

| Imidil | – | – | – | 34 |

This data suggests that the compound has a competitive antimicrobial profile compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.72 µM, indicating effective cytotoxicity against these cells .

In vivo studies further supported these findings, showing suppressed tumor growth in mice treated with the compound . The mechanism appears to involve disruption of cellular processes through interaction with specific molecular targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The bromine atom and nitrile group can interact with enzymes, potentially inhibiting their activity.

- Cellular Disruption : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Further studies are needed to elucidate the precise molecular interactions and pathways involved in its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives and analogs of imidazole compounds, including this compound:

- Anticancer Studies : A recent study demonstrated that derivatives of imidazole exhibited enhanced cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 0.31 µM against adenocarcinoma cells .

- Antimicrobial Studies : Another investigation highlighted that imidazole derivatives possess broad-spectrum antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-Bromo-1H-imidazole-2-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization of brominated precursors. For example, manganese(IV) oxide in dichloromethane (DCM) can oxidize imidazole intermediates to introduce functional groups, achieving yields up to 85% under optimized conditions . Alternatively, protocols for analogous bromo-imidazoles (e.g., benzimidazole derivatives) use carbon disulfide and potassium hydroxide in refluxing ethanol to form thiol intermediates, which can be modified to nitriles via cyanation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Essential for confirming substituent positions and aromaticity. For instance, in 5-Bromo-2-phenyl-1H-benzo[d]imidazole, δ 8.18–8.16 (d, 2H) corresponds to phenyl protons, while δ 13.09 (br s) indicates NH .

- HRMS : Validates molecular weight (e.g., [M+Na]+ observed at 294.9849 for a bromo-imidazole analog) .

- IR Spectroscopy : Detects nitrile stretching (~2200 cm⁻¹) and NH vibrations.

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : Prioritize polar aprotic solvents (e.g., DMF, DMSO) based on calculated LogP values (e.g., LogP ~1.5 for similar nitriles) .

- Stability : Avoid prolonged exposure to moisture or light. Storage at -20°C under inert atmosphere is recommended for analogs like 1H-benzo[d]imidazole-2-carbaldehyde .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Compare ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with MnO₂, noting that MnO₂ in DCM achieves 85% yield for imidazole aldehydes .

- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DCM vs. ethanol), and reaction time (2–24 hours) to identify optimal parameters.

- Work-Up : Acidic quenching (e.g., 30% acetic acid) followed by recrystallization (aqueous ethanol) improves purity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for bromo-imidazole syntheses?

- Methodological Answer :

- Time-Dependent Analysis : Apply frameworks from studies on contradictory outcomes (e.g., short-term vs. long-term effects in catalysis) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., comparing yields under identical catalysts) to identify confounding variables (e.g., moisture sensitivity).

- Reproducibility Protocols : Standardize substrate ratios and purity metrics, as seen in benzimidazole thiol syntheses .

Q. Which computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density at the nitrile and bromo positions to assess susceptibility to Suzuki-Miyaura couplings.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for analogs .

Properties

IUPAC Name |

5-bromo-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZFZIQXGDJVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560557 | |

| Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-03-8 | |

| Record name | 5-Bromo-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.